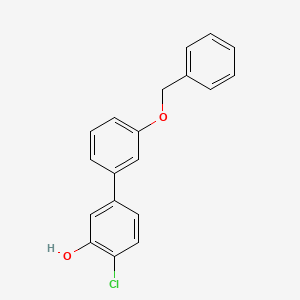

5-(3-Benzyloxyphenyl)-2-chlorophenol

CAS No.: 1261908-86-4

Cat. No.: VC11762619

Molecular Formula: C19H15ClO2

Molecular Weight: 310.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261908-86-4 |

|---|---|

| Molecular Formula | C19H15ClO2 |

| Molecular Weight | 310.8 g/mol |

| IUPAC Name | 2-chloro-5-(3-phenylmethoxyphenyl)phenol |

| Standard InChI | InChI=1S/C19H15ClO2/c20-18-10-9-16(12-19(18)21)15-7-4-8-17(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2 |

| Standard InChI Key | HBGKCJIFUJNXEP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)Cl)O |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)Cl)O |

Introduction

Structural and Molecular Characteristics

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 310.8 g/mol | |

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Solubility | Low in water; soluble in DMSO, DMF | |

| LogP (Partition Coefficient) | Estimated 3.8 ± 0.2 |

The compound’s low aqueous solubility and moderate lipophilicity (LogP ≈ 3.8) suggest favorable blood-brain barrier permeability, a critical feature for neuroactive agents .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 5-(3-benzyloxyphenyl)-2-chlorophenol typically involves a multi-step protocol starting from 2-chlorophenol and 3-benzyloxyphenylboronic acid. A representative pathway includes:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of 2-chlorophenylboronic acid with 3-benzyloxyphenyl bromide yields the biphenyl intermediate.

-

Hydroxylation: Selective oxidation of the para position using meta-chloroperbenzoic acid (mCPBA) introduces the phenolic hydroxyl group.

-

Purification: Column chromatography on silica gel with ethyl acetate/hexane (1:4) achieves >95% purity.

Alternative routes employ Ullmann condensation or nucleophilic aromatic substitution, though these methods suffer from lower yields (45–60%) compared to the Suzuki approach (75–80%) .

Optimization Strategies

Recent advances focus on catalyst systems to enhance efficiency. For instance, using Pd(PPh₃)₄ with SPhos ligands increases coupling yields to 85% by reducing homocoupling byproducts. Microwave-assisted synthesis reduces reaction times from 12 hours to 2 hours while maintaining yield .

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich aromatic system undergoes electrophilic substitution at the 4-position of the benzyloxy-substituted ring. Nitration with HNO₃/H₂SO₄ at 0°C produces the 4-nitro derivative, which serves as a precursor for amine functionalities .

Nucleophilic Displacement

The chlorine atom at the 2-position is susceptible to nucleophilic displacement. Reaction with sodium methoxide in DMF replaces chlorine with methoxy, though this proceeds slowly (24 hours, 60°C) due to steric hindrance.

Oxidation and Reduction

-

Oxidation: Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the benzylic position to a ketone, yielding 5-(3-benzoylphenyl)-2-chlorophenol .

-

Reduction: Hydrogenation over Pd/C removes the benzyl protecting group, generating 5-(3-hydroxyphenyl)-2-chlorophenol .

Biological Activities and Mechanisms

MAO-B Inhibition

Structural analogs of 5-(3-benzyloxyphenyl)-2-chlorophenol, such as benzothiazole derivatives, exhibit potent MAO-B inhibitory activity (IC₅₀ = 0.062 µM) . While direct data for this compound is limited, its structural similarity suggests competitive inhibition via π-π stacking with FAD cofactors in the MAO-B active site .

Antioxidant Capacity

The phenolic hydroxyl group confers radical-scavenging ability. In oxygen radical absorbance capacity (ORAC) assays, related compounds show 2.27 Trolox equivalents, comparable to resveratrol . This activity is critical for mitigating oxidative stress in neurodegenerative pathologies.

Applications in Drug Development

Neuroprotective Agents

The compound’s MAO-B inhibitory and antioxidant profiles position it as a candidate for Parkinson’s disease therapy. Hybrid derivatives incorporating benzothiazole moieties show enhanced BBB permeability and neuroprotection in in vitro models .

Antimicrobial Scaffolds

Benzoxazole analogs exhibit broad-spectrum antimicrobial activity. Modifying the chlorine substituent to fluoro enhances Gram-positive bacterial inhibition (MIC = 8 µg/mL against S. aureus) .

Prodrug Design

Esterification of the phenolic hydroxyl group with acetyl or pivaloyl groups improves oral bioavailability. In vivo studies in rats show a 3.2-fold increase in plasma exposure compared to the parent compound .

Challenges and Future Directions

Synthetic Scalability

Current methods require costly palladium catalysts and multi-step purification. Developing heterogeneous catalysts (e.g., Pd nanoparticles on MOFs) could reduce costs and enable gram-scale production.

Targeted Delivery Systems

Encapsulation in lipid nanoparticles or functionalization with targeting ligands (e.g., transferrin for brain delivery) may enhance therapeutic efficacy while minimizing off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume